![molecular formula C14H22N2O2 B164409 2-[4-(2-Amino-ethyl)-phenoxy]-N,N-diethyl-acetamide CAS No. 133025-92-0](/img/structure/B164409.png)
2-[4-(2-Amino-ethyl)-phenoxy]-N,N-diethyl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-Amino-ethyl)-phenoxy]-N,N-diethyl-acetamide is a chemical compound with the molecular formula C14H22N2O2. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Amino-ethyl)-phenoxy]-N,N-diethyl-acetamide typically involves the reaction of 4-(2-Amino-ethyl)phenol with N,N-diethylacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. This method can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Amino-ethyl)-phenoxy]-N,N-diethyl-acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a variety of oxygenated derivatives, while reduction may produce different amine derivatives .
Scientific Research Applications
2-[4-(2-Amino-ethyl)-phenoxy]-N,N-diethyl-acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in the study of cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications and is used in the development of new drugs.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 2-[4-(2-Amino-ethyl)-phenoxy]-N,N-diethyl-acetamide involves its interaction with specific molecular targets and pathways within cells. This compound can bind to certain receptors or enzymes, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[4-(2-Amino-ethyl)-phenoxy]-N,N-diethyl-acetamide include:
2-Phenethylamines: These compounds share a similar phenethylamine structure and have various biological activities.
Thiazoles: These compounds have a thiazole ring and exhibit diverse biological activities.
Indole Derivatives: These compounds contain an indole nucleus and have a wide range of biological and clinical applications.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[4-(2-aminoethyl)phenoxy]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-3-16(4-2)14(17)11-18-13-7-5-12(6-8-13)9-10-15/h5-8H,3-4,9-11,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULDHHMNJXAYGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC=C(C=C1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588339 |
Source


|
| Record name | 2-[4-(2-Aminoethyl)phenoxy]-N,N-diethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133025-92-0 |
Source


|
| Record name | 2-[4-(2-Aminoethyl)phenoxy]-N,N-diethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

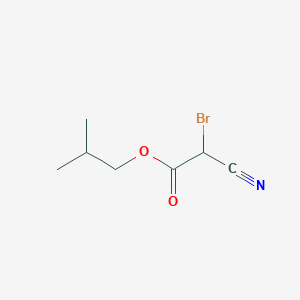


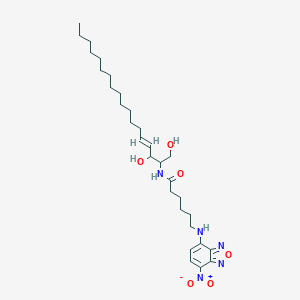
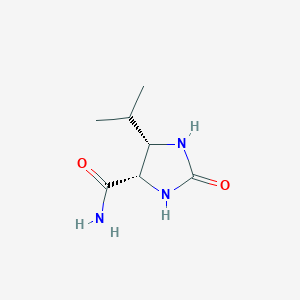
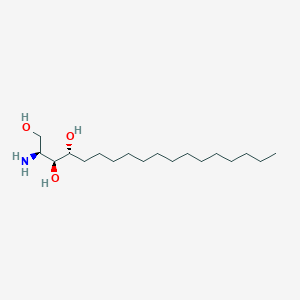
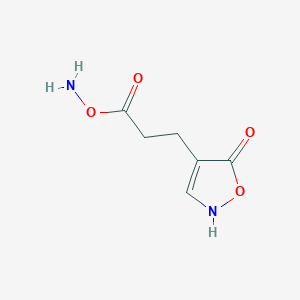
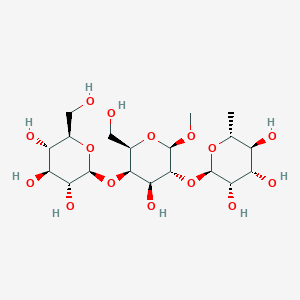
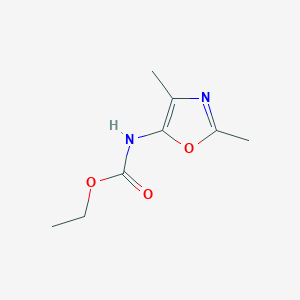

![5-Chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B164357.png)
![[(2S,3S)-3-azido-5-methoxyoxolan-2-yl]methoxy-tert-butyl-diphenylsilane](/img/structure/B164359.png)

